7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one
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Overview
Description
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a bromine atom at the 7th position and a methyl group at the 4th position further distinguishes this compound. Benzoxazines, including this compound, are known for their diverse biological activities and have garnered significant interest in medicinal chemistry.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one belongs to the class of 1,4-benzoxazines, which have shown various biological activities, including antibacterial, anticancer, and antithrombotic effects .
Target of Action
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one typically involves the bromination of 4-methyl-2H-1,4-benzoxazin-3-one. The process can be carried out using bromine in glacial acetic acid or bromine in chloroform. The reaction conditions are carefully controlled to ensure the selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against various cancer cell lines.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Pharmacological Research: Investigations into its effects on different biological pathways and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3-one: Lacks the bromine atom at the 7th position.
7-Bromo-2H-1,4-benzoxazin-3-one: Lacks the methyl group at the 4th position.
6-Chloro-4-methyl-2H-1,4-benzoxazin-3-one: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 4th position. This specific substitution pattern contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and pharmacological research.
Properties
IUPAC Name |
7-bromo-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXLUJFHMKEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716499 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260778-66-2 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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